1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)-

System suitability HPLC method validation Pharmacopoeial compliance

1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)- (CAS 91679‑37‑7), also designated Bifonazole EP Impurity B, is an imidazole derivative with molecular formula C₂₂H₁₈N₂ and molecular weight 310.4 g/mol. It is listed as Impurity B in the European Pharmacopoeia (Ph. Eur.) monograph for bifonazole and is supplied as a fully characterized reference standard with HPLC purity typically ≥ 98 %.

Molecular Formula C22H18N2
Molecular Weight 310.4 g/mol
CAS No. 91679-37-7
Cat. No. B193702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)-
CAS91679-37-7
Molecular FormulaC22H18N2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)C4=CN=CN4
InChIInChI=1S/C22H18N2/c1-3-7-17(8-4-1)18-11-13-20(14-12-18)22(21-15-23-16-24-21)19-9-5-2-6-10-19/h1-16,22H,(H,23,24)
InChIKeyIHKJGUSMXFFXBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)- (CAS 91679-37-7): A Pharmacopoeial Reference Standard for Bifonazole Impurity Profiling


1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)- (CAS 91679‑37‑7), also designated Bifonazole EP Impurity B, is an imidazole derivative with molecular formula C₂₂H₁₈N₂ and molecular weight 310.4 g/mol [1]. It is listed as Impurity B in the European Pharmacopoeia (Ph. Eur.) monograph for bifonazole and is supplied as a fully characterized reference standard with HPLC purity typically ≥ 98 % [2]. The compound exists as a racemic mixture of (R)- and (S)-enantiomers and is primarily employed in analytical method development, method validation, and quality control for bifonazole active pharmaceutical ingredient (API) and finished drug products [1].

Why Bifonazole EP Impurity B Cannot Be Replaced by Other Imidazole Impurities or Bifonazole Itself in Analytical Workflows


Bifonazole EP Impurity B is structurally distinct from bifonazole and from co-specified impurities A, C, D, and E, possessing a substitution at the imidazole 4‑position rather than the 1‑position . This structural difference translates into a unique chromatographic retention time (relative retention ≈ 0.7 with reference to bifonazole) and a characteristic UV response that is specifically exploited in the Ph. Eur. system suitability test, which mandates a minimum resolution of 2.5 between Impurity B and bifonazole [1]. No other impurity in the monograph carries an explicit resolution requirement, meaning that substituting Impurity B with another imidazole compound will fail to satisfy pharmacopoeial system suitability criteria and cannot verify critical separation performance of the analytical method [1]. Furthermore, the British Pharmacopoeia assigns Impurity B an acceptance limit of 0.5 % (with no correction factor required, unlike Impurity C which requires a peak-area multiplier of 2), directly affecting quantitative reporting [1].

Quantitative Differentiation of 1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)- Against Closest Pharmacopoeial Impurity Comparators


Unique Pharmacopoeial System Suitability Criterion: The Only Impurity with a Specified Resolution Requirement

The British Pharmacopoeia (Ph. Eur. harmonized) specifies a minimum resolution of 2.5 between the peak of Impurity B and bifonazole in the system suitability test [1]. No other impurity (A, C, D, or E) is assigned an explicit resolution requirement against the API peak, making Impurity B the sole critical pair for verifying chromatographic performance in bifonazole analysis.

System suitability HPLC method validation Pharmacopoeial compliance

Relative Retention Time Differentiates Impurity B from Late-Eluting Impurities A, D, and E

Under the harmonized Ph. Eur. HPLC method, Impurity B elutes with a relative retention time (RRT) of approximately 0.7 relative to bifonazole (retention time ≈ 4 min), placing it well before the API peak and clearly resolved from the early-eluting Impurity C (RRT ≈ 0.2) [1]. In contrast, Impurity A (RRT ≈ 3.2), Impurity D (RRT ≈ 3.6), and Impurity E (RRT ≈ 5.8) all elute after the API, making Impurity B the only specified impurity that provides a pre-API separation window for method optimization.

Chromatographic separation Relative retention time Impurity profiling

Chromatographic Response Factor of Impurity B Matches the API, Simplifying Quantitation Compared to Impurity C

The British Pharmacopoeia requires a correction factor of 2 for Impurity C (multiply peak area by 2) due to its different UV absorptivity relative to bifonazole [1]. Impurity B, by contrast, has no listed correction factor, implying a relative response factor of approximately 1.0, i.e., its UV response at 210 nm is equivalent to that of the API [1]. This 1:1 response relationship eliminates the need for response-factor correction in quantitative calculations.

Correction factor Quantitative analysis Impurity quantitation

Validated HPLC Performance: Linear Range, LOD, LOQ, and Recovery for Impurity B

A peer-reviewed HPLC method for related substances in bifonazole raw material reports the following validation parameters for Impurity B: linear range 0.05–0.25 µg/mL (r = 0.9995), detection limit (LOD) 8.4 ng/mL, quantification limit (LOQ) 27.8 ng/mL, and spike recovery 95.13 %–101.29 % with RSD = 1.89 % (n = 9) [1]. These values are comparable to those of Impurity A (LOD 7.5 ng/mL, LOQ 24.7 ng/mL) and the API itself (LOD 8.2 ng/mL, LOQ 27.1 ng/mL), demonstrating that Impurity B can be reliably detected and quantified at trace levels using standard HPLC methodology [1].

Method validation Detection limit Recovery HPLC

Supply Chain Reliability: Impurity B Consistently in Stock Versus Limited Availability of Impurities D and E

Among the five specified bifonazole impurities, Impurity B and Impurity A are listed as 'In Stock' by major reference standard suppliers, whereas Impurity D and Impurity E are flagged as 'Limited Stock' [1]. Impurity B is also available from multiple independent vendors (SynZeal, Veeprho, Pharmaffiliates, SINCO, CATO, Clearsynth) with standard packaging of 10–100 mg, ensuring competitive pricing and reliable lead times [1]. Impurities D and E, in contrast, have fewer commercial sources and are more frequently subject to back-order delays.

Inventory availability Reference standard procurement Supply chain

Procurement-Driven Application Scenarios for 1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)- (Bifonazole EP Impurity B)


Pharmacopoeial System Suitability Testing for Bifonazole HPLC Methods

Laboratories performing Ph. Eur./BP-compliant related-substances testing of bifonazole API must include Impurity B in the system suitability solution because it is the only impurity with a mandated resolution criterion (minimum 2.5 versus bifonazole) [1]. Procuring a certified Impurity B reference standard with a Certificate of Analysis (CoA) documenting HPLC purity ≥ 98 % and full spectroscopic characterization (¹H NMR, MS, IR) ensures the laboratory can demonstrate chromatographic performance to regulatory auditors [2].

Method Development and Validation for ANDA/DMF Submissions

During analytical method development for abbreviated new drug applications (ANDAs), Impurity B serves as a key marker compound due to its well-characterized linear range (0.05–0.25 µg/mL, r = 0.9995), low quantification limit (27.8 ng/mL), and acceptable spike recovery (95–101 %, RSD < 2 %) [3]. Its relative retention time of 0.7 places it in an uncongested region of the chromatogram, facilitating accurate peak integration and robust method transfer between laboratories [1].

Stability-Indicating Assay Development and Forced Degradation Studies

In forced degradation studies of bifonazole formulations, Impurity B is a process-related impurity that may also appear under thermal or photolytic stress conditions . Its structural identity as the 4‑substituted imidazole isomer—distinct from the 1‑substituted API—makes it a critical marker for monitoring regiochemical side reactions during synthesis and storage. Using a fully characterized Impurity B standard with documented stability data supports accurate mass-balance calculations in stability-indicating methods .

Quality Control Batch Release Testing in GMP Environments

For commercial production of bifonazole, the BP acceptance limit for Impurity B is 0.5 % (not more than 5× the principal peak area in the reference chromatogram) [1]. Unlike Impurity C, which requires a correction factor of 2, Impurity B is quantified directly without response-factor adjustment, reducing the risk of manual calculation errors during batch release [1]. The multi-source commercial availability of Impurity B also supports uninterrupted QC operations across multiple manufacturing sites [4].

Quote Request

Request a Quote for 1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.